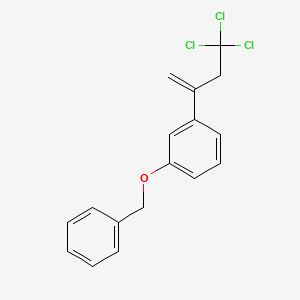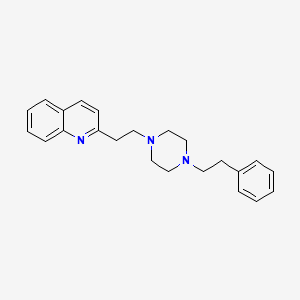
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. This compound exhibits chemical reactivity similar to both benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions . Quinoline derivatives are significant in various pharmacological applications due to their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)-, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . Additionally, modern synthetic approaches include microwave-assisted synthesis and solvent-free reactions utilizing eco-friendly catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of heterogeneous catalysts, such as cobalt oxide or titanium dioxide, has been reported to be effective in the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions .
化学反应分析
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common in quinoline chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions include quinoline N-oxide, reduced quinoline derivatives, and various substituted quinolines with functional groups such as halogens, nitro groups, and sulfonic acids .
科学研究应用
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- has diverse applications in scientific research:
作用机制
The mechanism of action of Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can bind to receptors, modulating their activity and affecting cellular signaling pathways .
相似化合物的比较
Similar Compounds
Quinazoline: Another nitrogen-based heterocyclic compound with similar biological activities.
Quinoxaline: Known for its antimicrobial and anticancer properties.
Cinnoline: Exhibits pharmacological activities similar to quinoline derivatives.
Uniqueness
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperazine moiety linked to a phenylethyl group enhances its potential as a therapeutic agent .
属性
CAS 编号 |
57962-04-6 |
|---|---|
分子式 |
C23H27N3 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
2-[2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C23H27N3/c1-2-6-20(7-3-1)12-14-25-16-18-26(19-17-25)15-13-22-11-10-21-8-4-5-9-23(21)24-22/h1-11H,12-19H2 |
InChI 键 |
KUIHHXDVPFEUOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CCC3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


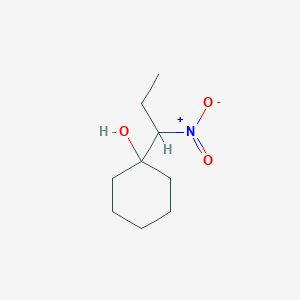
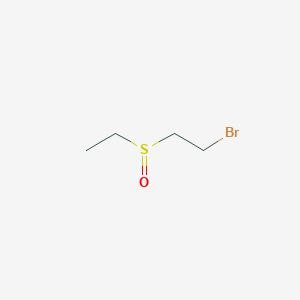
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
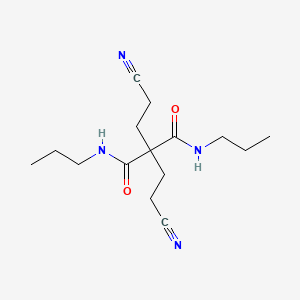
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
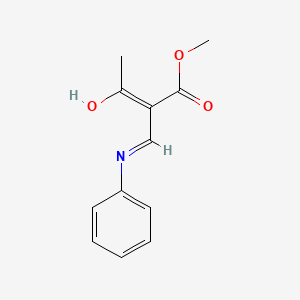
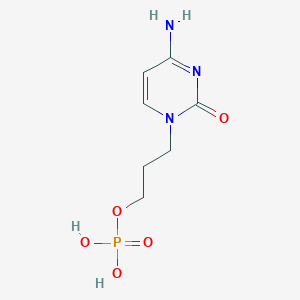
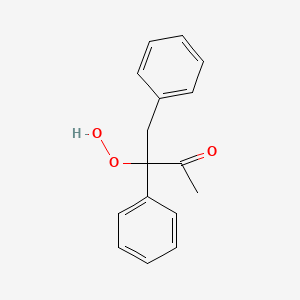
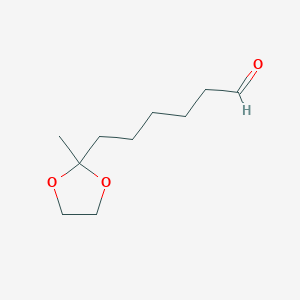
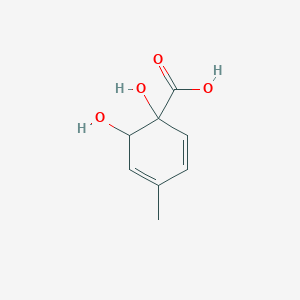
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
